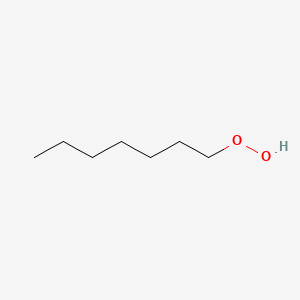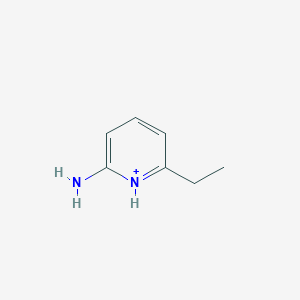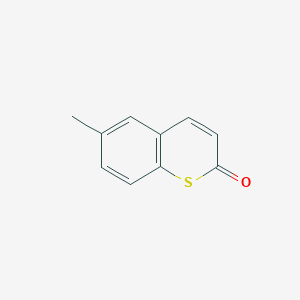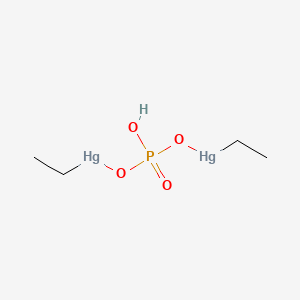
Pyridine, 2,2'-dithiodimethylenedi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,2’-dithiodimethylenedi- is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of sulfur atoms in the structure of Pyridine, 2,2’-dithiodimethylenedi- makes it unique and imparts specific chemical properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-dithiodimethylenedi- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the cycloaddition reaction, where a 1-azadiene derivative reacts with a sulfur-containing component under specific conditions . Another approach involves the use of transition metal-catalyzed reactions to introduce sulfur atoms into the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-dithiodimethylenedi- often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or iron, can enhance the efficiency of the synthesis process . Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,2’-dithiodimethylenedi- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Pyridine, 2,2’-dithiodimethylenedi- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of Pyridine, 2,2’-dithiodimethylenedi- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,2’-dithiodimethylenedi- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, derivatives of Pyridine, 2,2’-dithiodimethylenedi- are being explored for their therapeutic potential in treating various diseases . In industry, it is used in the production of agrochemicals, pharmaceuticals, and materials with specific electronic properties .
Wirkmechanismus
The mechanism of action of Pyridine, 2,2’-dithiodimethylenedi- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2,2’-dithiodimethylenedi- can be compared with other sulfur-containing pyridine derivatives, such as 2-pyridinethiol and 2,2’-dithiobis(pyridine). These compounds share similar chemical properties but differ in their specific applications and reactivity . For example, 2-pyridinethiol is commonly used as a corrosion inhibitor, while 2,2’-dithiobis(pyridine) is used in the synthesis of polymers and materials with specific electronic properties .
Conclusion
Pyridine, 2,2’-dithiodimethylenedi- is a versatile compound with significant applications in various scientific and industrial fields Its unique chemical properties, influenced by the presence of sulfur atoms, make it valuable for research and development in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
2127-04-0 |
|---|---|
Molekularformel |
C12H12N2S2 |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine |
InChI |
InChI=1S/C12H12N2S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
InChI-Schlüssel |
OFTTWIVOOQDDII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSSCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



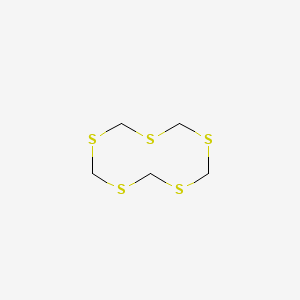
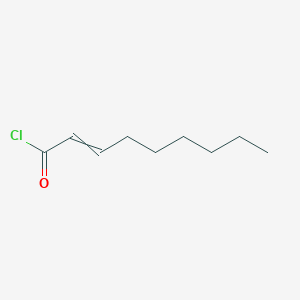
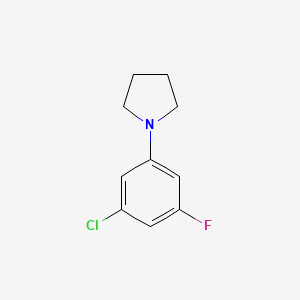
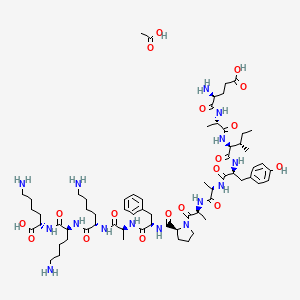

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
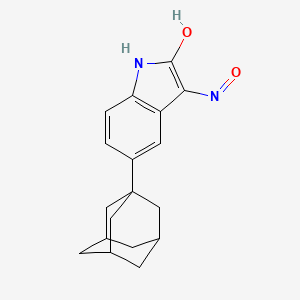
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![7,11-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14755724.png)
